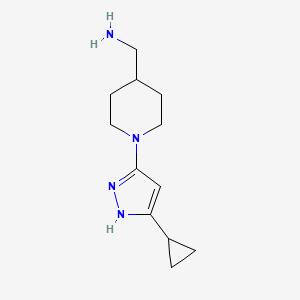
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine
Overview
Description
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Ambient-Temperature Synthesis
A study discusses the synthesis of novel compounds related to (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine, focusing on the ambient-temperature synthesis process (Becerra, Cobo, & Castillo, 2021).
2. Antibacterial and Biofilm Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids, with a structure similar to the compound , highlights their potential as potent bacterial biofilm inhibitors and MurB enzyme inhibitors, showcasing their significance in addressing bacterial resistance (Mekky & Sanad, 2020).
3. Fluorescent Properties
A study on ketone derivatives of propargylamines, related to the chemical structure of interest, reveals that these compounds possess marked fluorescent abilities, which could be important in the field of fluorescence-based applications (Odin et al., 2022).
4. Dopamine D4 Receptor Ligands
Research has identified compounds structurally related to this compound as selective ligands for the human dopamine D4 receptor, indicating their potential in neurological studies and drug development (Rowley et al., 1997).
5. Asymmetric Synthesis
A paper discusses the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, demonstrating the synthetic versatility and potential applications of compounds structurally related to the chemical (Froelich et al., 1996).
Mechanism of Action
Target of Action
The primary target of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
This compound interacts with PAK4, inhibiting its activity. This inhibition results in a decrease in cell growth, an increase in cell apoptosis, and changes in cytoskeleton functions
Biochemical Pathways
The inhibition of PAK4 by this compound affects the Rho family GTPases Rac and Cdc42 pathways . These pathways play a crucial role in cellular functions, including cell growth, apoptosis, and cytoskeleton functions . The downstream effects of this inhibition include decreased cell proliferation and increased cell apoptosis .
Result of Action
The inhibition of PAK4 by this compound results in decreased cell proliferation and increased cell apoptosis . This can lead to the inhibition of tumor growth in cancer cells, making it a potential candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific membrane proteins, potentially inhibiting their function . These interactions can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the inflammatory pathways in senescent cells, modulating gene expression and cellular metabolism . These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular processes.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it may inhibit or activate enzymes, leading to changes in gene expression and cellular function . Understanding these molecular interactions is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s impact on cellular processes may vary depending on its stability and the duration of exposure. These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. Research has shown that different doses can lead to varying effects on biochemical and physiological processes . For instance, higher doses may result in toxic or adverse effects, while lower doses may have therapeutic benefits. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect glycolysis or lipid metabolism, leading to changes in cellular energy production and storage. These interactions highlight the compound’s potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for developing targeted delivery systems and optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of This compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the plasma membrane or mitochondria can influence its interactions with other biomolecules and its overall cellular effects. Understanding these localization mechanisms is crucial for developing targeted therapies.
Properties
IUPAC Name |
[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-8-9-3-5-16(6-4-9)12-7-11(14-15-12)10-1-2-10/h7,9-10H,1-6,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWRCIXLOYINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


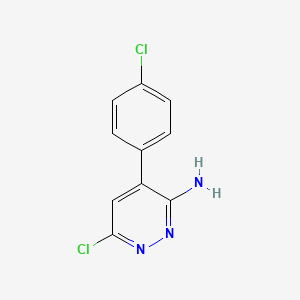
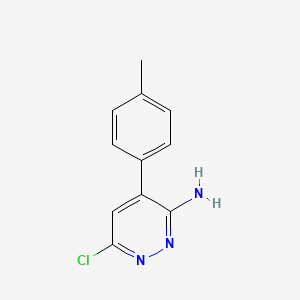
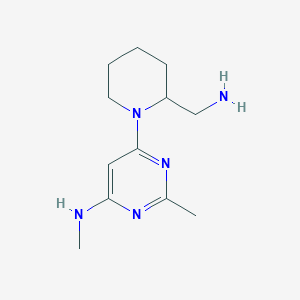
![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)
![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine](/img/structure/B1475642.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B1475646.png)
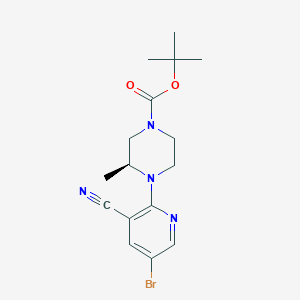


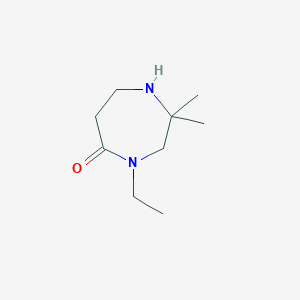

![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)
